molecular formula C12H7Cl2NO3<br>C6H3Cl2OC6H4NO2<br>C12H7Cl2NO3 B051676 Nitrofen CAS No. 1836-75-5

Nitrofen

Cat. No. B051676
CAS RN: 1836-75-5
M. Wt: 284.09 g/mol
InChI Key: XITQUSLLOSKDTB-UHFFFAOYSA-N
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Description

Nitrofen is a herbicide that was used extensively for the control of broad-leaved and grass weeds in cereals and rice . It is relatively non-toxic to adult mammals, but it is a significant tetragen and mutagen . Nitrofen is also acutely toxic and reproductively toxic to cladoceran zooplankton . It is no longer in commercial use in the U.S., having been the first pesticide to be withdrawn due to tetragenic effects .

Scientific Research Applications

  • Teratogenic Activity : Nitrofen is notable for its potent teratogenic activity, particularly in rat models. Studies have shown that it can cause abnormal development of the heart, kidneys, diaphragm, and lungs when administered at low doses during organogenesis. The teratogenicity is thought to be related to alterations in thyroid hormone status rather than mutagenic effects on the embryo (Manson, 1986).

  • Thyroid Function Effects : Research indicates that nitrofen can alter pituitary-thyroid function in both pregnant and fetal rats, potentially related to its teratogenic effects. These alterations might be mediated by a nitrofen-derived, T3-active metabolite (Manson, Brown, & Baldwin, 1984).

  • Effects on Pneumocytes : Nitrofen has been shown to decrease the proliferation of cultured type II pneumocytes, cells crucial for lung function, and induce apoptosis in these cells. This suggests potential mechanisms by which nitrofen can cause lung hypoplasia (Liu Yuan, 2007).

  • Apoptosis Induction in Cells : Studies on P19 teratocarcinoma cells revealed that nitrofen induces apoptosis (programmed cell death) in a caspase-dependent manner. This apoptotic effect is related to increased reactive oxygen species and altered cellular redox state, suggesting a role in birth defects (Kling et al., 2005).

  • Role of Thyroid Hormones : Research also highlights the importance of thyroid hormones in the pathogenesis of lung hypoplasia and immaturity induced by prenatal nitrofen exposure. This further supports the idea that nitrofen's teratogenic effects may be mediated through alterations in thyroid hormone physiology (Tovar et al., 1997).

  • Mutagenicity and Metabolism Studies : Studies have been conducted to understand the role of sulfotransferases and acetyltransferases in nitrofen's mutagenicity. These studies suggest that nitrofen may be more carcinogenic to humans than to the mice and rats used in studies, highlighting the importance of understanding species-specific responses to the chemical (Glatt & Meinl, 2003).

  • Congenital Malformations Studies : Nitrofen has been used in animal models to induce congenital cardiovascular anomalies and diaphragmatic hernias, providing valuable insights into the developmental processes of these conditions (Kim, Suh, & Chi, 1999).

  • Effects of Antioxidant Vitamins : Research into the effects of antioxidant vitamins like A, C, and E on nitrofen-exposed cells suggests potential therapeutic strategies to counteract the teratogenic effects of nitrofen, particularly in lung development (González-Reyes et al., 2006).

Safety And Hazards

Nitrofen is harmful if swallowed, may cause cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects . Nitrogen, a component of Nitrofen, is inert, stable, non-reactive, and non-toxic, but too much Nitrogen reduces the oxygen content in the atmosphere, creating an invisible condition that can kill .

properties

IUPAC Name

2,4-dichloro-1-(4-nitrophenoxy)benzene
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H
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InChI Key

XITQUSLLOSKDTB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C12H7Cl2NO3, Array
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DSSTOX Substance ID

DTXSID7020970
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Molecular Weight

284.09 g/mol
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Physical Description

Nitrofen appears as colorless crystals or black solid. Used as a pre- or post-emergence herbicide., Colorless to brown solid; Darkens on light exposure; [ICSC] White, yellow, or dark brown solid; [HSDB] Yellow crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-BROWN CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO LIGHT.
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Boiling Point

356 to 374 °F at 0.25 mmHg (NTP, 1992), BP: 180-190 °C at 0.25 mm Hg, at 101.3kPa: 368 °C
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Flash Point

>200 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1.0 mg/L at 22 °C, In water, 0.7-1.2 ppm at 22 °C, Soluble in ethanol 40, n-hexane 280, benzene 2000 (all in g/kg at 20 °C), 0.001 mg/mL at 22 °C, Solubility in water, g/100ml at 22 °C: 0.0001
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Density

1.33 at 90 °C, 1.3 g/cm³
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Vapor Pressure

8e-06 mmHg at 104 °F (NTP, 1992), 1.06 mPa /7.951X10-6 mm Hg/ at 40 °C, Vapor pressure, Pa at 40 °C: 0.001
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Mechanism of Action

Pregnant rats were exposed to nitrofen or vehicle on gestational day 9 (D9). Embryos were sacrificed on D15, D18 and D21 and divided into nitrofen- and control group. Pulmonary RNA was extracted and mRNA levels of EDNRA and EDNRB were determined by real-time PCR. Immunohistochemistry for protein expression of both receptors was performed. mRNA levels of EDNRA and EDNRB were significantly increased in the nitrofen group on D15, D18 and D21. Immunohistochemistry revealed increased pulmonary vascular expression of EDNRA and EDNRB /Endothelin Receptors A and B/ compared to controls., ... The present studies were performed to begin to address the cellular mechanisms of these nitrofen-induced effects. Heart fibroblasts were isolated and treated with varying doses of nitrofen in vitro. Experiments were performed to determine the effects of this herbicide on important cellular processes including migration, proliferation and apoptosis. These studies illustrated a dose-dependent decrease in collagen gel contraction and proliferation in response to nitrofen. Assays were also performed to determine the effects of nitrofen on fibroblast gene expression. Increased expression of collagen type I and specific integrins were seen following nitrofen exposure. These studies illustrate that nitrofen has direct effects on cardiac fibroblast proliferation and extracellular matrix remodeling, cellular events important in valvuloseptal development., Lactate dehydrogenase (LDH) release test, 3H-thymidine (3H-TdR) and 3H-leucine (3H-Leu) incorporation tests and flow cytometric analysis (FCM) of cell cycle were employed to elucidate cellular and molecular mechanism of nitrofen-induced toxicity in cultured keratinocytes. The results showed that cell morphologic damages were observed after exposure to 1.0 mmol/L and 10.0 mmol/L nitrofen. LDH release increased in a dose- and time-dependent manner. Depressions in 3H-TdR and 3H-Leu incorporation were found even at 0.01 mmol/L, and increased with the exposure dose. Cell cycle was analyzed from the DNA- histogram with propidium iodide stain. The results showed that there was no pronounced alteration in cell cycle after cells exposed to 0.01 and 0.1 mmol/L nitrofen. At dose of 1.0 mmol/L, S phase cells increased 2 times of that of control. With the increase of dose, G2/M phase cells became to increase about 5 times of that of the control. At 1.0 mmol/L, time course of cell cycle after exposure was observed. At the beginning of exposure, cells in S phase and G2/M phase were about 8.7% and 11%. Following 24 hr incubation with nitrofen, cells in S phase increased to 18.0% with almost no change in G2/M. 72 hr after exposure, G2/M phase cells increased to 63.3%. The above results demonstrated that S phase and G2/M phase blockage in cultured keratinocytes after exposed to nitrofen seems of importance in the mechanism of nitrofen-induced toxicity., ... Nitrofen induces a time-dependent cell death of P19 cells that is associated with increases in TUNEL-positivity and caspase-3 cleavage suggesting that nitrofen induces P19 cell apoptosis. In addition, the increase in TUNEL-positive cells was inhibited with zVAD-fmk, suggesting that nitrofen induces a caspase-dependent apoptosis. Nitrofen treatment was associated with increased p38 MAP kinase activity, though pretreatment of cells with multiple p38 inhibitors did not affect nitrofen-mediated caspase-3 cleavage, suggesting caspase-3 cleavage is p38-independent. Nitrofen induced a dose-dependent increase in reactive oxygen species (ROS), which was accompanied by a decrease in the ratio of reduced/oxidized glutathione, indicating that nitrofen alters the cellular redox state of these cells. Furthermore, pretreatment of cells with N-acetyl cysteine gave a dose- and time-dependent reduction of caspase-3 cleavage, supporting the observations that caspase-3 cleavage is cell-redox-dependent. Therefore, nitrofen induces P19 cell apoptosis that is cell-redox-dependent and is associated with increases in p38 activity and ROS and may play a role in nitrofen-mediated birth defects., For more Mechanism of Action (Complete) data for NITROFEN (8 total), please visit the HSDB record page.
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Impurities

A sample reported ... to be more than 98% pure was found ... to contain the following five impurities at unspecified levels: para-chloronitrobenzene, bis(para-nitrophenyl)ether, 2,4-dichloro-2,2-dinitrophenyl ether, 2-chloro-4-nitrodiphenyl ether and 4-chloro-4-nitrophenyl ether. Four other unidentified impurities were also observed in the mg/kg (ppm) range. Technical nitrofen may also contain 2,7-dichlorodibenzodioxin.
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Product Name

Nitrofen

Color/Form

Crystalline solid, White solid, Crystals, Yellow crystalline solid, Free-flowing solid, dark brown color

CAS RN

1836-75-5
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Melting Point

158 to 160 °F (NTP, 1992), 70-71 °C, 70 °C
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Synthesis routes and methods I

Procedure details

2,4,6-trichloro-4'-nitrodiphenyl ether; 2,4-dichloro-6-fluoro-4'-nitrodiphenyl ether; 3-methyl-4'-nitrodiphenyl ether; 3,5-dimethyl-5'-nitrodiphenyl ether; 2,4'-dinitro-4-(trifluoromethyl)diphenyl ether; 2,4-dichloro-3'-methoxy-4'-nitrodiphenyl ether; sodium 5-(2-chloro-4-(trifiuoromethyl)phenoxy)-2-nitrobenzoate; 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifiuoromethyl)benzene; 1-(carboethoxy)ethyl 5-[2-chloro-4-(trifluoromethyl)-phenoxyl]-2-nitrobenzoate; 5-[2-chloro-4-(trifiuoromethyl)phenoxyl]-N-(methylsulphony)-2-nitrobenzamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,4-dichloro-6-fluoro-4'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-methyl-4'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3,5-dimethyl-5'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,4-dichloro-3'-methoxy-4'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL) at rt, solid potassium carbonate (30 mmol) was added followed by addition of 2,4-dichlorophenol (10 mmol) to the reaction mixture and heating to 80° C. until the reaction was complete as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was poured into H2O (100 ml), extracted with EtOAc (2×50 mL), washed with H2O (2×50 ml) and brine (50 ml), and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)-1-nitrobenzene. The crude product was used for further transformation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,180
Citations
M Nakagawa, DG Crosby - Journal of Agricultural and Food …, 1974 - ACS Publications
Photodecomposition of the herbicide nitrofen (2, 4-dichlorophenyl p-nitrophenyl ether) in aque… the ether linkage, and possible intramolecular rearrangement of the nitrofen to a biphenyl. …
Number of citations: 128 pubs.acs.org
JM Manson - Environmental Health Perspectives, 1986 - ehp.niehs.nih.gov
… nitrofen exerts a teratogenic effect via alterations in thyroid hormone status. The premature and pharmacologic exposure of the embryo to a nitrofen-… , in the case of nitrofen, the mode of …
Number of citations: 110 ehp.niehs.nih.gov
SSB Hurt, JM Smith, AW Hayes - Toxicology, 1983 - Elsevier
With the exception of occasional reports of skin irritation, 20 years of commercial nitrofen use has not produced indications of toxicity in man. In mature non-pregnant laboratory animals …
Number of citations: 53 www.sciencedirect.com
D Kluth, R Kangah, P Reich, R Tenbrinck… - Journal of pediatric …, 1990 - Elsevier
… Nitrofen on the developing diaphragm was studied. Thirty-three pregnant female rats were exposed to Nitrofen… In the first set of experiments, single doses of Nitrofen were given between …
Number of citations: 275 www.sciencedirect.com
BR Noble, RP Babiuk, RD Clugston… - … of Physiology-Lung …, 2007 - journals.physiology.org
… and vitamins A, C, and E to test the hypothesis that nitrofen … nitrofen and thyroid signaling. Collectively, the data suggest that the primary aspect of retinoid signaling affected by nitrofen is …
Number of citations: 121 journals.physiology.org
R Keijzer, J Liu, J Deimling, D Tibboel… - The American journal of …, 2000 - Elsevier
… Our results indicate that Nitrofen negatively influences branching morphogenesis of the lung… in lungs exposed to Nitrofen. These data indicate that Nitrofen interferes with early lung …
Number of citations: 410 www.sciencedirect.com
JJ Greer, DW Allan, RP Babiuk… - Pediatric …, 2000 - Wiley Online Library
In this review, we discuss recent advances in the study of the pathogenesis of congenital diaphragmatic hernia (CDH). Much of the research has involved the use of an animal model of …
Number of citations: 72 onlinelibrary.wiley.com
DW Allan, JJ Greer - Journal of applied physiology, 1997 - journals.physiology.org
… specifically, the timing of the nitrofen delivery to the dam is critical. … of nitrofen onday E11 produces solely right-sided hernias. The number of fetuses within a dam affected by the nitrofen …
Number of citations: 154 journals.physiology.org
B Thébaud, D Tibboel, C Rambaud… - … of Physiology-Lung …, 1999 - journals.physiology.org
… of the herbicide nitrofen (2,4-dichlorophenyl-p-nitrophenyl ether). Nitrofen was administered … after (day 14) nitrofen administration; one group received only nitrofen; and a control group …
Number of citations: 155 journals.physiology.org
TW Guilbert, SA Gebb… - American Journal of …, 2000 - journals.physiology.org
The teratogen nitrofen produces a congenital diaphragmatic hernia (CDH) and pulmonary hypoplasia in rodent fetuses that closely parallel observations made in humans. We …
Number of citations: 128 journals.physiology.org

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